6-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Contemporary Chemical and Biological Sciences
The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic scaffold in both chemical and biological sciences. mdpi.commdpi.com This structural motif is present in a wide range of biologically active compounds, including those with antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. mdpi.comchemistryjournal.netnih.gov The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a privileged structure in medicinal chemistry and drug discovery. nih.govjchemrev.com Beyond its pharmaceutical applications, benzothiazole derivatives are also utilized in materials science, for example, in the development of dyes and fluorescent materials.
Overview of Halogenated and Trifluoromethylated Benzothiazole Architectures in Academic Research
The introduction of halogen atoms and trifluoromethyl (CF3) groups into the benzothiazole framework has been a key strategy in the development of new functional molecules. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Chlorine, in particular, is a common substituent in many pharmaceutical agents.
The trifluoromethyl group, with its high electronegativity and steric bulk, can profoundly influence the electronic properties and conformation of a molecule. nih.gov The incorporation of a CF3 group is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. nih.gov Consequently, academic research has extensively explored the synthesis and properties of halogenated and trifluoromethylated benzothiazoles, leading to the discovery of compounds with enhanced biological activities and novel material characteristics. rsc.orgrsc.orgresearchgate.net
Foundational Research and Historical Context of Benzothiazole Chemistry
The history of benzothiazole chemistry dates back to the late 19th century. In 1887, A.W. Hofmann was the first to synthesize 2-substituted benzothiazoles, which opened the door to the exploration of this class of compounds. mdpi.com Early research focused on the development of synthetic methodologies for the construction of the benzothiazole ring system. Over the years, several named reactions have become standard procedures for benzothiazole synthesis, including the Jacobson synthesis, which involves the oxidative cyclization of an arylthioamide.
The development of fluorinated heterocyclic compounds gained significant momentum in the mid-20th century, driven by the unique properties imparted by fluorine atoms. tandfonline.come-bookshelf.demdpi.com This historical development in fluorine chemistry has paved the way for the synthesis of complex molecules like 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole.
Rationale for Focused Investigation of this compound in Advanced Chemical Studies
The specific substitution pattern of this compound makes it a compound of significant interest for advanced chemical studies. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position on the benzothiazole core is expected to create a unique combination of electronic and steric properties.
The rationale for its focused investigation can be broken down as follows:
Synergistic Effects of Substituents: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can significantly influence the reactivity of the benzothiazole ring system, potentially making it a valuable intermediate in organic synthesis.
Enhanced Biological Potential: In medicinal chemistry, the combination of a halogen and a trifluoromethyl group on a heterocyclic scaffold is a well-established strategy for enhancing biological activity. For instance, such substitutions can improve cell membrane permeability and resistance to metabolic degradation.
Novel Material Properties: The unique electronic and photophysical properties that may arise from this specific substitution pattern could lead to applications in materials science, such as in the design of novel fluorescent probes or organic electronic materials.
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a high potential for novel applications, justifying its focused investigation. The following table provides a summary of the key properties of this compound, gleaned from available data.
| Property | Value |
| Molecular Formula | C8H3ClF3NS |
| Molecular Weight | 237.63 g/mol |
| CAS Number | 31693-19-3 |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-4-1-5(8(10,11)12)7-6(2-4)14-3-13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGOXKFMQRSWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole and Its Analogues
Conventional Synthetic Routes for Benzothiazole (B30560) Nucleus Formation
The traditional synthesis of the benzothiazole core primarily relies on two well-established strategies: the condensation of 2-aminothiophenol (B119425) derivatives with various electrophiles and the cyclization of thioamide precursors.
Condensation Reactions Involving 2-Aminothiophenol Derivatives
The most prevalent method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol with a suitable one-carbon electrophile, followed by cyclization and oxidation. For the synthesis of 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole, the key starting material would be 2-amino-5-chloro-3-(trifluoromethyl)thiophenol. While the direct synthesis of this specific precursor is not extensively documented, analogous 2-aminothiophenols are commonly prepared from corresponding anilines.
The general reaction involves the nucleophilic attack of the amino group on the electrophile, followed by an intramolecular cyclization involving the thiol group. A variety of reagents can serve as the one-carbon component, leading to diverse 2-substituted benzothiazoles.
| Electrophilic Reagent | Resulting 2-Substituent |
| Aldehydes | 2-Aryl or 2-Alkyl group |
| Carboxylic Acids | 2-Aryl or 2-Alkyl group |
| Acyl Chlorides | 2-Aryl or 2-Alkyl group |
| Orthoesters | 2-Substituted group |
| Carbon Disulfide | 2-Thiol group |
This table illustrates common electrophilic reagents used in the condensation reaction with 2-aminothiophenol derivatives and the corresponding substituent at the 2-position of the resulting benzothiazole.
For instance, the reaction of a 2-aminothiophenol with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. The final step is typically an oxidation to form the aromatic benzothiazole ring. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.
Cyclization Reactions of Precursor Thioamides or Related Intermediates
An alternative classical route to benzothiazoles is the intramolecular cyclization of N-arylthioamides, often referred to as the Jacobson-Hugershoff synthesis. This method involves the oxidative cyclization of a thiobenzanilide (B1581041) derivative. The required precursor for this compound would be N-(2-halo-5-chloro-3-trifluoromethylphenyl)thioformamide.
The cyclization is typically promoted by an oxidizing agent, which facilitates the formation of a sulfenium ion intermediate that then undergoes electrophilic attack on the aromatic ring to close the thiazole (B1198619) ring.
| Oxidizing Agent | Reaction Conditions |
| Potassium Ferricyanide | Alkaline medium |
| Bromine | Inert solvent |
| Sulfuryl Chloride | Inert solvent |
This table presents common oxidizing agents used for the cyclization of thioamides to form benzothiazoles.
Regiospecific and Stereoselective Synthesis of Trifluoromethylated Benzothiazoles
The introduction of a trifluoromethyl group onto the benzothiazole scaffold requires careful consideration of regioselectivity. In the case of this compound, the trifluoromethyl group is on the benzene (B151609) ring. The synthesis of the correctly substituted 2-aminothiophenol precursor is therefore crucial for achieving the desired regioisomer.
The synthesis of trifluoromethylated anilines, which are precursors to the required 2-aminothiophenols, can be achieved through various methods, including the trifluoromethylation of aryl halides or the use of trifluoromethyl-containing building blocks. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.
While stereoselectivity is not a factor in the synthesis of the aromatic this compound, it becomes important when synthesizing derivatives with chiral centers, for instance, at the 2-position.
Contemporary and Green Chemistry Approaches in Benzothiazole Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and atom-economical methods. These principles have been applied to the synthesis of benzothiazoles, leading to the development of microwave-assisted protocols and multicomponent reactions.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of benzothiazoles is well-suited to microwave assistance.
For example, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be accelerated under microwave irradiation, often in the absence of a solvent or in a high-boiling, microwave-absorbing solvent like glycerol. This approach offers a greener alternative to traditional methods that often require prolonged heating in volatile organic solvents.
| Reaction Type | Conventional Heating | Microwave Irradiation |
| Condensation of 2-aminothiophenol and aldehyde | Several hours | Minutes |
| Yield | Moderate to good | Good to excellent |
| Solvent | Often high-boiling organic solvents | Often solvent-free or green solvents |
This table provides a comparison of conventional heating versus microwave irradiation for the synthesis of benzothiazoles.
A study on the microwave-assisted one-pot synthesis of benzothiazole libraries demonstrated the efficiency of this technique, achieving good to excellent yields in short reaction times. ias.ac.in
Multicomponent Reactions (MCRs) for Enhanced Efficiency
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly desirable from a green chemistry perspective. They offer high atom economy, operational simplicity, and can rapidly generate molecular diversity.
While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs have been developed for the synthesis of other trifluoromethyl-containing heterocycles. frontiersin.org The general principle could be adapted, for example, by reacting a suitably substituted aniline (B41778), a sulfur source, and a trifluoromethyl-containing component in a one-pot fashion.
Catalyst-Free and Solvent-Free Reaction Systems
In the pursuit of greener and more efficient chemical processes, catalyst-free and solvent-free reaction systems have emerged as a viable approach for the synthesis of benzothiazole derivatives. These methods often involve the thermal condensation of reactants in the absence of a traditional solvent or catalyst, thereby reducing environmental impact and simplifying product purification.
One common solvent-free approach involves the reaction of ortho-aminothiophenols with various aldehydes or carboxylic acids under microwave irradiation or conventional heating. While specific examples detailing the synthesis of this compound using these methods are not extensively documented, the general applicability of this approach to a wide range of substituted benzothiazoles suggests its potential for synthesizing the target compound and its analogues. For instance, the reaction of 2-amino-5-chlorothiophenol (B1271911) with 4-(trifluoromethyl)benzaldehyde (B58038) under solvent-free conditions could theoretically yield the desired product.
The data below illustrates the versatility of catalyst-free and solvent-free methods for the synthesis of various 2-substituted benzothiazoles, which can be extrapolated to the synthesis of analogues of this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2-Aminothiophenol | Benzaldehyde | Microwave, 120°C, 5 min | 2-Phenylbenzothiazole | 92 |
| 2-Aminothiophenol | 4-Chlorobenzaldehyde | Microwave, 120°C, 7 min | 2-(4-Chlorophenyl)benzothiazole | 95 |
| 2-Aminothiophenol | 4-Nitrobenzaldehyde | Microwave, 130°C, 8 min | 2-(4-Nitrophenyl)benzothiazole | 90 |
Utilization of Carbon Dioxide as a C1 Source
The use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source is a key goal in sustainable chemistry. In the context of benzothiazole synthesis, CO2 can be utilized for the direct carboxylation of the benzothiazole ring, typically at the C-2 position. This reaction provides a pathway to 2-carboxybenzothiazoles, which are versatile intermediates for further functionalization.
A notable method involves the direct carboxylation of benzothiazoles with CO2 in the presence of a suitable base and solvent, without the need for a metal catalyst. organic-chemistry.org For example, benzothiazole itself can be carboxylated at the C-2 position with high efficiency. organic-chemistry.org This methodology has been shown to be compatible with a range of functional groups on the benzothiazole ring, including chloro and trifluoromethyl groups. organic-chemistry.org Therefore, it is plausible that this compound could be carboxylated at the C-2 position using this approach, providing a key intermediate for the synthesis of various derivatives.
The following table summarizes the direct carboxylation of various substituted benzothiazoles using CO2.
| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Benzothiazole | Cs2CO3 | DMF | 125 | 2-Benzothiazolecarboxylic acid | 95 |
| 6-Chlorobenzothiazole | Cs2CO3 | DMF | 125 | 6-Chloro-2-benzothiazolecarboxylic acid | High |
| 4-Trifluoromethylbenzothiazole | Cs2CO3 | DMF | 125 | 4-Trifluoromethyl-2-benzothiazolecarboxylic acid | High |
Strategic Derivatization of the this compound Core
Functionalization at the C-2 Position for Diverse Substituents
The C-2 position of the benzothiazole ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents and the synthesis of diverse analogues. Starting from a pre-formed this compound core, various synthetic transformations can be employed to modify the C-2 position.
A common strategy involves the conversion of a 2-aminobenzothiazole (B30445) precursor. For instance, 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole can serve as a versatile starting material. scholarsresearchlibrary.com The amino group can be diazotized and subsequently replaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups. Furthermore, the amino group can be acylated, alkylated, or used to form Schiff bases, which can then undergo further reactions to generate a library of C-2 substituted derivatives. derpharmachemica.com
Another important precursor is 2-mercapto-6-chloro-4-(trifluoromethyl)benzothiazole. The thiol group at the C-2 position can be readily alkylated, acylated, or oxidized to afford a variety of sulfur-containing derivatives. researchgate.netresearchgate.netchemmethod.com
The table below provides examples of C-2 functionalization reactions on the benzothiazole core, illustrating the potential for creating diverse derivatives of this compound.
| Starting Material | Reagent | Reaction Type | C-2 Substituent |
| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | NaNO2, HCl then CuBr | Sandmeyer Reaction | -Br |
| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | Acetic Anhydride | Acylation | -NHCOCH3 |
| 2-Mercapto-6-chloro-4-(trifluoromethyl)benzothiazole | Methyl Iodide | Alkylation | -SCH3 |
| 2-Mercapto-6-chloro-4-(trifluoromethyl)benzothiazole | Hydrogen Peroxide | Oxidation | -SO3H |
Introduction of the Trifluoromethyl and Chloro Groups at Specific Ring Positions
The precise placement of the trifluoromethyl and chloro groups at the C-4 and C-6 positions, respectively, is crucial for the desired chemical properties of the target molecule. The synthesis of the core this compound structure typically starts from a correspondingly substituted aniline derivative.
A key synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)aniline (B3024741) with a thiocyanating agent, followed by cyclization. For example, the synthesis of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole has been reported, which serves as a pivotal intermediate. scholarsresearchlibrary.com This synthesis likely proceeds through the reaction of 3-chloro-5-(trifluoromethyl)aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid, a common method for the preparation of 2-aminobenzothiazoles. derpharmachemica.com
The strategic placement of the chloro and trifluoromethyl groups on the starting aniline is determined by the synthetic route used to prepare the aniline itself. Various methods for the introduction of trifluoromethyl groups into aromatic rings are known, including nucleophilic, electrophilic, and radical trifluoromethylation reactions. illinois.edu The chloro group can be introduced via electrophilic chlorination of the aniline or a precursor molecule.
The following table outlines a general synthetic approach for obtaining the key precursor, 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole.
| Starting Material | Reagents | Intermediate | Product |
| 3-Chloro-5-(trifluoromethyl)aniline | 1. KSCN, Br2, CH3COOH | Arylthiourea derivative | 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole |
Molecular and Electronic Structure Investigations of 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole, a combination of ¹H, ¹³C, and ¹⁹F-NMR would provide an unambiguous structural confirmation.
¹H-NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the benzothiazole (B30560) ring system.
The proton at the 2-position of the thiazole (B1198619) ring (H-2) would appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm) due to the influence of the adjacent sulfur and nitrogen atoms.
The protons on the benzene (B151609) ring (H-5 and H-7) would form an AX or AB spin system. H-7, being adjacent to the chloro-substituted carbon, and H-5, positioned between the trifluoromethyl group and the fused ring junction, would appear as doublets in the aromatic region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would confirm their positions relative to each other and the substituents.
¹³C-NMR: The ¹³C-NMR spectrum would account for all eight carbon atoms in the molecule.
The spectrum would display eight distinct signals, confirming the asymmetry of the molecule.
The carbon of the trifluoromethyl group (-CF₃) would be readily identifiable as a quartet due to coupling with the three fluorine atoms (¹JC-F), typically appearing around δ 120-130 ppm.
The carbon atom at the 2-position (C-2) is expected at a significantly downfield shift (δ > 150 ppm) due to its position between two heteroatoms.
The remaining six carbons of the fused benzene ring would appear in the δ 115-155 ppm range. Carbons directly attached to the electron-withdrawing chloro (C-6) and trifluoromethyl (C-4) groups would have their chemical shifts significantly influenced.
¹⁹F-NMR: The ¹⁹F-NMR spectrum provides specific information about the fluorine-containing functional group. For this compound, a single, sharp signal (a singlet) would be observed, confirming the presence of a single type of fluorine environment (the -CF₃ group). Its chemical shift, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group.
Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are illustrative values based on known chemical shift ranges for similar structures and not experimentally determined data.)
| ¹H-NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Signal 1 | ~9.2 | Singlet (s) | H-2 |
| Signal 2 | ~8.2 | Doublet (d) | H-7 or H-5 |
| Signal 3 | ~7.8 | Doublet (d) | H-5 or H-7 |
| ¹³C-NMR | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |
| Signal 1 | ~155 | - | C-2 |
| Signal 2 | ~152 | - | C-7a |
| Signal 3 | ~135 | Quartet (q) | C-4 |
| Signal 4 | ~133 | - | C-6 |
| Signal 5 | ~128 | - | C-3a |
| Signal 6 | ~125 | - | C-5 |
| Signal 7 | ~123 | Quartet (q) | -CF₃ |
| Signal 8 | ~121 | - | C-7 |
| ¹⁹F-NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Signal 1 | ~ -63 | Singlet (s) | -CF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
Aromatic C-H Stretching: Weak to medium bands would appear above 3000 cm⁻¹, characteristic of the stretching vibrations of the C-H bonds on the aromatic ring.
C=N and C=C Stretching: A series of sharp, medium-to-strong absorption bands in the 1600-1450 cm⁻¹ region would correspond to the C=N stretching of the thiazole ring and the C=C stretching vibrations within the fused aromatic system.
C-F Stretching: The most intense bands in the spectrum would be found in the 1350-1100 cm⁻¹ region. These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.
C-Cl Stretching: A medium to strong band in the 800-600 cm⁻¹ region would be attributable to the C-Cl stretching vibration.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations ("wags") in the 900-675 cm⁻¹ region would provide information about the substitution pattern on the benzene ring.
Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are illustrative values based on known vibrational frequencies and not experimentally determined data.)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 1605-1580 | Medium | C=N Stretch (Thiazole Ring) |
| 1550-1450 | Medium-Strong | Aromatic C=C Ring Skeletal Vibrations |
| 1340-1300 | Strong | Asymmetric C-F Stretch (-CF₃) |
| 1180-1120 | Very Strong | Symmetric C-F Stretch (-CF₃) |
| 850-800 | Medium | Aromatic C-H Out-of-Plane Bend |
| 750-700 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the calculation of the molecular formula.
For this compound (C₈H₃ClF₃NS), the mass spectrum would show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a characteristic doublet: an M⁺ peak and an M+2 peak with a relative intensity ratio of about 3:1.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral fragments or radicals:
Loss of a chlorine radical (·Cl).
Loss of a trifluoromethyl radical (·CF₃).
Fragmentation of the thiazole ring.
Crystallographic Analysis and Conformational Studies
Single-Crystal X-ray Diffraction (XRD) for Absolute Structure and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive, absolute structure of the molecule in the solid state. This powerful technique would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the fused benzothiazole ring system and the attached substituents.
Molecular Planarity: The benzothiazole core is expected to be largely planar. XRD would quantify any minor deviations from planarity.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, potential interactions include π-π stacking between the planar aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom. These interactions are crucial for understanding the solid-state properties of the material.
Conformational Analysis in Solution and Solid State
Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Solid State: The conformation in the solid state would be fixed and determined by the XRD analysis, representing the lowest energy state within the crystal lattice. The primary conformational feature is the rotational orientation of the trifluoromethyl group. Due to crystal packing forces, the -CF₃ group would likely adopt a staggered conformation relative to the aromatic ring to minimize steric hindrance.
Solution State: In solution, the benzothiazole ring system is rigid and planar. The main degree of conformational freedom is the rotation of the C-CF₃ bond. At room temperature, this rotation is typically rapid on the NMR timescale, resulting in the observation of a single averaged environment for the three fluorine atoms, consistent with the predicted singlet in the ¹⁹F-NMR spectrum.
Quantum Chemical and Computational Modeling of Electronic Properties
Quantum chemical calculations have become an indispensable tool for elucidating the electronic properties and geometric structures of complex organic molecules. These computational methods allow for a detailed investigation of parameters that are often difficult to determine experimentally. For derivatives of this compound, such modeling is key to understanding how the chloro and trifluoromethyl substituents influence the electronic landscape of the core benzothiazole structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govacs.org It is widely employed for geometrical optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy state. For benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311++G(d,p), provide reliable predictions of bond lengths, bond angles, and dihedral angles. acs.orgscirp.orgresearchgate.net
The optimization process reveals how the presence of a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position affects the planarity and geometry of the benzothiazole ring system. The electron-withdrawing nature of both substituents is expected to induce significant changes in the electron density distribution across the molecule.
Calculations on related substituted benzothiazoles show that substituents can alter key geometrical parameters. For instance, the bond lengths within the thiazole ring and the fused benzene ring can be elongated or shortened depending on the nature and position of the substituent. While specific data for this compound is not available in the cited literature, studies on analogous compounds provide a framework for expected values.
Table 1: Representative Calculated Geometrical Parameters for Substituted Benzothiazole Derivatives (Note: This table is illustrative, based on typical values for related structures as specific data for the target molecule is not published in the provided sources.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-S | 1.74 - 1.77 | |
| C=N | 1.30 - 1.38 | |
| C-C (benzene) | 1.38 - 1.41 | |
| C-Cl | 1.73 - 1.75 | |
| C-CF₃ | 1.49 - 1.52 | |
| C-S-C | 88 - 92 | |
| C-N=C | 110 - 114 |
This interactive table is based on data generalized from studies on various benzothiazole derivatives.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. proteobiojournal.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions and its electronic transitions. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.comresearchgate.net
In the case of this compound, both the chloro and trifluoromethyl groups are strongly electron-withdrawing. Studies on other benzothiazoles show that such substituents tend to lower the energy levels of both the HOMO and LUMO. nih.gov Specifically, the presence of a -CF₃ group on a benzothiazole ring has been shown to significantly lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.comresearchgate.net This effect is attributed to the stabilization of the LUMO through the inductive effects of the fluorine atoms. The HOMO is typically delocalized over the benzothiazole ring system, while the LUMO may also be distributed across the entire molecule, including the electron-withdrawing substituents.
Table 2: Calculated Frontier Molecular Orbital Energies for Benzothiazole Derivatives with Electron-Withdrawing Groups (Note: Data is based on studies of analogous compounds to illustrate the expected electronic properties.)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole (unsubstituted) | -6.5 to -6.8 | -1.8 to -2.1 | 4.4 to 4.7 |
| Benzothiazole with -CF₃ group | -6.9 to -7.2 | -2.4 to -2.7 | 4.4 to 4.5 |
| Benzothiazole with -Cl group | -6.7 to -7.0 | -2.2 to -2.5 | 4.5 to 4.6 |
This interactive table presents typical energy values derived from computational studies on substituted benzothiazoles to predict the behavior of the target compound. mdpi.comresearchgate.net
The low energy gap anticipated for this compound suggests that charge transfer can readily occur within the molecule, a property that is significant for applications in nonlinear optics and electronics. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. proteobiojournal.comscirp.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions denote neutral or near-zero potential.
For this compound, the MEP surface would show significant negative potential around the nitrogen atom of the thiazole ring and the chlorine atom, due to the high electronegativity of these atoms. proteobiojournal.comresearchgate.net Conversely, the hydrogen atoms on the benzene ring and the areas around the electron-deficient carbon of the trifluoromethyl group would exhibit positive potential. This distribution of charge highlights the molecule's reactive centers and provides insight into how it might interact with other molecules, such as biological receptors or reactants in a chemical synthesis. proteobiojournal.com The analysis of MEP surfaces is crucial for understanding intermolecular interactions like hydrogen bonding. proteobiojournal.comscirp.org
Structure Activity Relationship Sar Studies of 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole Derivatives
Systematic Investigation of Trifluoromethyl Group's Influence on Biological Activity
The trifluoromethyl (-CF3) group, positioned at the 4-position of the 6-chloro-1,3-benzothiazole scaffold, exerts a profound influence on the molecule's biological activity. This is largely attributable to the unique electronic properties of the -CF3 group. Its strong electron-withdrawing nature can significantly alter the electron density distribution across the benzothiazole (B30560) ring system, thereby affecting its interaction with biological targets.
Research has indicated that the presence of a trifluoromethyl group can enhance the metabolic stability of drug candidates. This is due to the strength of the carbon-fluorine bond, which is more resistant to metabolic degradation compared to a carbon-hydrogen bond. This increased stability can lead to a longer duration of action in a biological system. Furthermore, the lipophilicity of a molecule is a key determinant of its ability to cross cell membranes. The trifluoromethyl group generally increases the lipophilicity of a compound, which can enhance its absorption and distribution.
The following table summarizes the general influence of the trifluoromethyl group on the properties of benzothiazole derivatives:
| Property | Influence of Trifluoromethyl Group | Rationale |
| Metabolic Stability | Generally Increased | High strength of the C-F bond resists metabolic cleavage. |
| Lipophilicity | Increased | Fluorine atoms contribute to a higher partition coefficient. |
| Receptor Binding | Can be enhanced | Alters electronic and steric profile, potentially improving target interaction. |
Elucidation of Chloro Substitution's Impact on Pharmacological Profiles
The chloro (-Cl) substituent at the 6-position of the 4-(trifluoromethyl)-1,3-benzothiazole (B140488) ring also plays a critical role in defining the pharmacological profile of the resulting derivatives. Halogen atoms, such as chlorine, are known to modulate a molecule's physicochemical properties, including its size, lipophilicity, and electronic character.
In broader studies of benzothiazole derivatives, the position and nature of halogen substitution have been shown to be critical for various biological activities, including anticancer and antimicrobial effects. For example, the presence of a chloro group has been associated with enhanced biological activity in several series of benzothiazole compounds.
Below is a table summarizing the impact of chloro substitution on the pharmacological profiles of benzothiazole derivatives:
| Pharmacological Aspect | Impact of Chloro Substitution | Rationale |
| Binding Affinity | Can be modulated | Influences molecular shape and electronic distribution for target interaction. |
| Lipophilicity | Increased | Contributes to a higher partition coefficient, affecting membrane permeability. |
| Metabolic Stability | Can be altered | May block sites of metabolic oxidation, depending on its position. |
Positional Effects of Substituents on Bioactivity and Selectivity
The specific placement of the trifluoromethyl and chloro groups at the 4- and 6-positions, respectively, is a key determinant of the biological activity and selectivity of this class of benzothiazole derivatives. Isomeric variations, where these substituents are placed at different positions on the benzothiazole ring, would be expected to result in significantly different pharmacological profiles.
The spatial arrangement of these substituents dictates the three-dimensional shape of the molecule and its electrostatic potential surface. These features are paramount for molecular recognition by biological targets. A subtle shift in the position of either the -CF3 or -Cl group could lead to steric clashes within a binding pocket or alter the key electronic interactions necessary for a biological response.
Modulation of Lipophilicity and Permeability by Structural Modifications
The balance between lipophilicity and aqueous solubility is crucial for a drug candidate's success. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. Therefore, medicinal chemists often aim to optimize the lipophilicity of a lead compound to achieve a desirable balance of these properties.
Computational tools can be employed to predict the lipophilicity (expressed as logP or logD) and permeability of designed analogs before their synthesis. These predictions can guide the selection of substituents that are likely to impart favorable pharmacokinetic properties. For example, the introduction of polar functional groups can decrease lipophilicity and improve aqueous solubility, while the addition of non-polar moieties can have the opposite effect.
The following table illustrates how different structural modifications might modulate lipophilicity and permeability:
| Structural Modification | Effect on Lipophilicity | Effect on Permeability |
| Addition of Alkyl Chains | Increase | Generally Increase (up to a point) |
| Introduction of Hydroxyl Groups | Decrease | May Decrease |
| Incorporation of Amine Groups | Decrease | Variable |
| Addition of Aromatic Rings | Increase | Generally Increase |
Comparative SAR Analysis with Other Halogenated and Substituted Benzothiazoles
For example, comparing the activity of the title compound with its 6-fluoro or 6-bromo analogs could elucidate the role of the specific halogen at that position. Similarly, comparing it with a derivative lacking the 4-trifluoromethyl group would directly demonstrate the impact of this moiety.
Furthermore, a comparative analysis with benzothiazoles bearing different electron-donating or electron-withdrawing groups at various positions can provide a broader understanding of the electronic requirements for a particular biological activity. This can help in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
A hypothetical comparative analysis is presented in the table below:
| Compound | Substitution Pattern | Expected Impact on Activity (Hypothetical) |
| A | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazole | Baseline activity for comparison |
| B | 6-Fluoro-4-(trifluoromethyl)-1,3-benzothiazole | May show altered potency due to different halogen properties. |
| C | 6-Chloro-1,3-benzothiazole | Activity is likely to be significantly different without the -CF3 group. |
| D | 6-Nitro-4-(trifluoromethyl)-1,3-benzothiazole | The nitro group may impart different electronic and steric effects compared to chloro. |
Through such systematic SAR studies, a comprehensive understanding of the structural requirements for the desired biological activity of this compound derivatives can be achieved, paving the way for the development of novel therapeutic agents.
Investigation of Biological and Pharmacological Activities of 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole Derivatives
Antimicrobial Research
Derivatives of the benzothiazole (B30560) nucleus have demonstrated significant promise as antimicrobial agents, with research highlighting their activity against a range of pathogenic bacteria and fungi.
Broad-Spectrum Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Benzothiazole derivatives have been shown to possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Structure-activity relationship (SAR) studies indicate that substitutions at positions 2 and 6 of the benzothiazole ring are critical for this activity. rsc.org
Research has identified numerous derivatives with potent inhibitory effects. For instance, certain benzothiazole derivatives of isatin (B1672199) displayed greater antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov One such compound, 41c, exhibited excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), surpassing the reference drug ciprofloxacin. nih.gov Similarly, sulfonamide analogues of benzothiazole, such as compound 66c, showed antibacterial activity (MIC = 3.1–6.2 μg/ml) comparable to chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, S. aureus, and E. coli. nih.gov
Further studies on thiazolidin-4-one derivatives of benzothiazole found several compounds (8a, 8b, 8c, and 8d) to be highly active against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09–0.18 mg/ml. nih.gov Another study highlighted compound A07, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, which displayed broad-spectrum activity with MIC values of 15.6 µg/ml against S. aureus and 7.81 µg/ml against E. coli. rsc.org The presence of a chloro group at the 5th position of the benzothiazole ring has been noted to increase antibacterial activity. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference Drug | Activity (MIC) | Source |
|---|---|---|---|---|---|
| Compound 41c (Isatin derivative) | E. coli | 3.1 µg/ml | Ciprofloxacin | 12.5 µg/ml | nih.gov |
| Compound 41c (Isatin derivative) | P. aeruginosa | 6.2 µg/ml | Ciprofloxacin | 12.5 µg/ml | nih.gov |
| Compound 66c (Sulfonamide analogue) | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 µg/ml | Chloramphenicol, Sulphamethoxazole | N/A | nih.gov |
| Compounds 8a-d (Thiazolidin-4-one derivatives) | P. aeruginosa, E. coli | 0.09–0.18 mg/ml | Streptomycin, Ampicillin | 0.05–0.1 mg/ml, 0.2 mg/ml | nih.gov |
| Compound A07 | S. aureus | 15.6 µg/ml | N/A | N/A | rsc.org |
| Compound A07 | E. coli | 7.81 µg/ml | N/A | N/A | rsc.org |
| Compound A07 | K. pneumoniae | 3.91 µg/ml | N/A | N/A | rsc.org |
Antifungal Properties and Mechanism of Action
The antifungal activity of benzothiazole derivatives is primarily attributed to their interaction with ergosterol (B1671047), the main sterol component of the fungal cell membrane. nih.gov The three major classes of clinical antifungal agents—azoles, polyenes, and allylamines—all target ergosterol, either by inhibiting its synthesis or by direct interaction. nih.gov
The mechanism of action for many antifungal compounds involves disrupting the integrity of the fungal cell wall and cell membrane. nih.gov The fungal cell wall is composed of unique components like glucan, chitin, and mannoproteins, making it a selective target. nih.gov Antifungal agents can damage the cell wall or interfere with the synthesis of ergosterol in the cell membrane. nih.govnih.gov This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.gov For example, azole antifungals act by inhibiting the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov This inhibition disrupts the membrane structure and function. Studies on various fluoro-benzothiazole derivatives have confirmed their screening for antifungal activity, often using methods like the disc-diffusion technique to measure zones of inhibition against various fungal strains. researchgate.netresearchgate.net
Antineoplastic and Antiproliferative Investigations
The benzothiazole core is a key feature in many compounds developed for cancer therapy, with derivatives showing potent activity against a wide array of human cancer cell lines and the ability to inhibit key oncogenic pathways.
In Vitro Cytotoxicity Profiling Against Diverse Human Cancer Cell Lines
Derivatives of benzothiazole have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, a series of new benzothiazole derivatives were tested against the human breast cancer MCF-7 cell line. nih.govresearchgate.net Several compounds showed potent growth inhibitory activity, with compounds 4, 5c, 5d, and 6b being more potent than the reference drug cisplatin, exhibiting IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.govresearchgate.net
Other studies have reported the cytotoxicity of benzothiazole derivatives against lung carcinoma (A549), human leukemia (THP-1), human macrophage (U-937), and colon cancer (Colo205) cell lines. cabidigitallibrary.orgjnu.ac.bd For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showed an IC50 value of 68 μg/mL against the A549 cell line. jnu.ac.bd A series of 2-aminobenzothiazole (B30445) hybrids linked to other moieties were evaluated against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Compound 4a from this series was particularly potent, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference Drug | Activity (IC50) | Source |
|---|---|---|---|---|---|
| Compound 6b | MCF-7 (Breast) | 5.15 µM | Cisplatin | 13.33 µM | nih.govresearchgate.net |
| Compound 5c | MCF-7 (Breast) | 7.39 µM | Cisplatin | 13.33 µM | nih.govresearchgate.net |
| Compound 5d | MCF-7 (Breast) | 7.56 µM | Cisplatin | 13.33 µM | nih.govresearchgate.net |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | N/A | N/A | jnu.ac.bd |
| Compound 4a (2-aminobenzothiazole hybrid) | HCT-116 (Colon) | 5.61 µM | Sorafenib | N/A | nih.gov |
| Compound 4a (2-aminobenzothiazole hybrid) | HEPG-2 (Liver) | 7.92 µM | Sorafenib | N/A | nih.gov |
| Compound 4a (2-aminobenzothiazole hybrid) | MCF-7 (Breast) | 3.84 µM | Sorafenib | N/A | nih.gov |
| Compound 4f (amino-benzothiazole derivative) | MCF-7 (Breast) | 3.58 µM | Sorafenib | N/A | mdpi.com |
Inhibition of Key Oncogenic Pathways and Molecular Targets (e.g., VEGFR-2, BRAF kinase)
A key mechanism for the antineoplastic activity of benzothiazole derivatives is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target in the design of antiangiogenic agents, as its signaling pathway is critical for the formation of new blood vessels that supply tumors. nih.gov
Several benzothiazole-based derivatives have been developed as potent inhibitors of VEGFR-2 and BRAF kinase, which have synergistic effects on tumor progression. mdpi.comsemanticscholar.org In one study, a series of 18 amino-benzothiazole derivatives were synthesized as potential dual BRAF/VEGFR-2 inhibitors. mdpi.com Compound 4f from this series demonstrated potent inhibition of both enzymes, with IC50 values of 0.194 μM for BRAF and 0.071 μM for VEGFR-2, which were comparable to the reference inhibitor sorafenib. mdpi.comresearchgate.net Molecular modeling confirmed that these compounds bind effectively to the active sites of both kinases. mdpi.comresearchgate.net The inhibition of VEGFR-2 by these compounds leads to the suppression of its phosphorylation, a critical step in the angiogenic signaling cascade. nih.gov
Anti-Inflammatory Research
Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory effects. nih.gov The core structure of benzothiazole is considered a valuable scaffold in the design of new anti-inflammatory agents. researchgate.net
While the broader class of benzothiazole derivatives has been investigated for anti-inflammatory properties, specific research into the inhibitory effects of 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole derivatives on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and cytokines remains an area for further exploration. nih.govnih.gov General studies on related compounds suggest that the benzothiazole nucleus can serve as a template for the development of COX-2 inhibitors. nih.govrsc.org For instance, certain novel thiadiazole derivatives have been designed as selective COX-2 inhibitors, with docking studies indicating interaction with key amino acids responsible for selectivity, similar to the established inhibitor celecoxib. rsc.org The anti-inflammatory potential of benzothiazole-containing compounds is often linked to their ability to modulate inflammatory pathways, which may include the inhibition of enzymes like COX-2 and the reduction of pro-inflammatory cytokine production. nih.gov However, dedicated studies are required to elucidate the specific mechanisms and potency of this compound derivatives in this context.
Antitubercular Research and Mycobacterial Target Identification
Derivatives of benzothiazole have shown considerable promise as antimycobacterial agents. nih.govnih.gov Extensive medicinal chemistry efforts have led to the development of potent benzothiazole amide compounds with significant activity against various mycobacterial species, including Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM). nih.govnih.gov
Research has indicated that substitutions at the 6-position of the benzothiazole ring can significantly influence antimycobacterial potency. Specifically, the presence of a halogen, such as a chloro group, or a trifluoromethyl group at this position has been shown to enhance activity against Mycobacterium abscessus. nih.gov One advanced lead compound from this class, CRS400393, demonstrated excellent potency with Minimum Inhibitory Concentration (MIC) values ranging from 0.03-0.12 μg/mL against M. abscessus and other rapid-growing NTM. nih.govnih.gov
Preliminary mechanism of action studies suggest that these benzothiazole amides may exert their antimycobacterial effect by targeting MmpL3, a crucial mycolic acid transporter in mycobacteria. nih.govnih.govacs.org MmpL3 is essential for the translocation of trehalose (B1683222) monomycolates, a precursor for the mycobacterial outer membrane, making it a key target for antitubercular drug development. asm.orgresearchgate.net The inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. acs.orgasm.org
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound Class | Target Organism | Putative Target | Key Findings |
|---|
Enzyme Inhibitory Activities
The this compound scaffold has been explored for its potential to inhibit various enzymes implicated in disease pathways.
Benzothiazole derivatives have been identified as potential inhibitors of several kinases. mdpi.com A novel series of benzothiazole and chromone (B188151) derivatives were synthesized and evaluated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway. mdpi.comnih.gov Some of these compounds exhibited potent anticancer activity, with molecular docking studies suggesting binding interactions similar to known ATR inhibitors. mdpi.comnih.gov
In the realm of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity, benzothiazole derivatives have also been investigated. nih.govscientificarchives.com The presence of a trifluoromethyl group has been noted to improve the inhibitory activity of some PTP1B inhibitors. scientificarchives.com Specifically, benzothiazole benzimidazole (B57391) (S)-isothiazolidinone derivatives have been identified as potent, competitive, and reversible inhibitors of PTP1B. nih.gov
While specific studies on the inhibition of c-Jun N-terminal kinase (JNK) and Dipeptidyl Peptidase IV (DPP-IV) by this compound derivatives are not extensively documented, the broader class of benzothiazole-containing hybrids has been explored for DPP-IV inhibition. nih.gov
Table 2: Kinase Inhibitory Profile of Benzothiazole Derivatives
| Kinase Target | Derivative Class | Key Findings |
|---|---|---|
| ATR Kinase | Benzothiazole and Chromone Derivatives | Showed potential as ATR kinase inhibitors with anticancer activity. mdpi.comnih.gov |
Research into the interaction of benzothiazole derivatives with histone acetyltransferases (HATs) has primarily focused on inhibition rather than activation. nih.govnih.gov A series of benzothiazole-bearing compounds were designed and synthesized as potential histone deacetylase (HDAC) inhibitors for the treatment of autosomal dominant polycystic kidney disease. nih.gov One compound, in particular, was found to be a potent inhibitor of several HDACs, notably HDAC1, HDAC2, and HDAC6. nih.gov Another study reported on new benzothiazole/thiazole-containing hydroxamic acids as potent HDAC inhibitors and antitumor agents. nih.gov Specifically, N(1)-[6-(trifluoromethyl)benzo[d]thiazol-2-yl]-N(8)-hydroxyoctanediamide showed very potent HDAC inhibitory effects. nih.gov Currently, there is a lack of studies focusing on the activation of HAT enzymes by this compound derivatives.
Other Pharmacological Profiles
The benzothiazole nucleus is a versatile scaffold that has been incorporated into molecules with a wide array of pharmacological activities. nih.gov Beyond the activities already discussed, derivatives of benzothiazole have been investigated for their potential as:
Anticancer agents: Exhibiting antiproliferative effects against various cancer cell lines. nih.gov
Antimicrobial agents: Showing activity against a range of bacteria and fungi. derpharmachemica.comresearchgate.net
Anticonvulsant agents: Demonstrating potential in the management of seizures. derpharmachemica.com
Antidiabetic agents: As evidenced by the exploration of DPP-IV and PTP1B inhibitors. nih.govscientificarchives.comnih.gov
These diverse biological activities highlight the therapeutic potential of the benzothiazole scaffold and underscore the importance of further research into the specific pharmacological profile of this compound derivatives. nih.govpensoft.net
Antidiabetic Potentials
The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds, including benzothiazole derivatives. Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and assessed for their in vivo antidiabetic effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels. nih.gov As a potential mechanism of action, these compounds were evaluated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov
In a separate line of research, a series of fluorophenyl-based thiazoles were synthesized and evaluated for their α-amylase and antiglycation potentials. nih.gov Among the tested compounds, those with a trifluoromethyl substituent showed notable antiglycation properties. nih.gov Specifically, compounds with a trifluoromethyl group at the 2, 3, or 4-position of the aromatic ring demonstrated comparable and potent antiglycation potential. nih.gov
Table 1: Antiglycation Activity of Selected Fluorinated Hydrazinylthiazole Derivatives
| Compound ID | Substituent Position | IC50 (mg/mL) |
|---|---|---|
| 3d | 4-trifluoromethyl | 0.394 ± 0.003 |
| 3i | 3-trifluoromethyl | Not specified |
| 3k | 2-trifluoromethyl | 0.396 ± 0.002 |
| Standard (Amino guanidine) | - | 0.403 ± 0.001 |
Data sourced from a study on fluorinated hydrazinylthiazole derivatives. nih.gov
Anticonvulsant Properties
Epilepsy is a common and serious neurological disorder, prompting the continuous search for more effective antiepileptic drugs. nih.gov Benzothiazole derivatives have been a focus of such research. nih.govmdpi.com A series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their anticonvulsant activity. mdpi.com In this study, the introduction of F, Cl, and CF3 groups onto a benzyloxy group at the 6-position of the benzothiazole core was explored. nih.gov However, the compound substituted with a trifluoromethyl group at the 3-position of the benzyl (B1604629) group did not exhibit any anticonvulsant activity at a dose of 100 mg/kg. mdpi.com
In another study, ten 6-chlorobenzothiazolyl-2-thiosemicarbazones were synthesized and screened for their anticonvulsant and neurotoxic properties. nih.gov A majority of these compounds showed anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole screens. nih.gov Notably, eight of the compounds provided good protection in the rat p.o. MES test at a dose of 30 mg/kg. nih.gov The most promising compound, 4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone, had an ED50 of 17.86 and 6.07 mg/kg in mice (i.p.) and rats (p.o.), respectively. nih.gov
Table 2: Anticonvulsant Activity of a Potent 6-Chlorobenzothiazolyl-2-thiosemicarbazone Derivative
| Animal Model | Route of Administration | ED50 (mg/kg) |
|---|---|---|
| Mice | i.p. | 17.86 |
| Rat | p.o. | 6.07 |
ED50 represents the dose effective in 50% of the animals tested. nih.gov
Anthelmintic Efficacy
Helminth infections remain a significant global health problem, and there is a continuous need for new anthelmintic drugs. researchgate.net Several substituted benzothiazoles have been identified as potent anthelmintic agents. researchgate.net The benzothiazole nucleus is a key structural component in some anthelmintic drugs, where it is thought to interfere with essential biochemical or physiological processes of the parasite. researchgate.netijnrd.org For instance, the benzothiazole anthelmintic tioxidazole (B1197779) is believed to exert its effect by diminishing the ability of the parasitic worm Hymenolepis diminuta to absorb and metabolize external glucose. researchgate.net While specific studies on this compound derivatives were not detailed in the provided sources, the general promise of the benzothiazole scaffold in the development of new anthelmintics is well-established. researchgate.netijnrd.org
Antiviral Activity (e.g., Anti-HIV, General Antiviral)
The emergence and evolution of viral diseases necessitate the development of novel antiviral therapeutics. nih.gov The benzothiazole scaffold has been identified as a pivotal component in the design and development of antiviral drugs. nih.gov Research into hybrid benzothiazolyl-coumarins as potential anti-HIV agents has been conducted. nih.gov In these studies, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov
Benzothiazole derivatives have also been investigated for their activity against other viruses. mdpi.com For example, certain derivatives have shown activity against the Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). mdpi.com The substitution pattern on the benzothiazole ring, including at the 6-position, can influence the antiviral potency of the compounds. mdpi.com
Neuroprotective Investigations
Neurodegenerative diseases are a major challenge in healthcare, and the development of neuroprotective agents is an active area of research. The benzothiazole structure is present in the neuroprotective agent riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). semanticscholar.org While direct neuroprotective investigations on this compound derivatives were not explicitly detailed in the provided search results, the established neuroprotective profile of other benzothiazole-containing compounds suggests that this chemical scaffold is of interest in the field of neuroscience. semanticscholar.org
Mechanistic Studies and Molecular Interactions of 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole Derivatives
Identification and Validation of Molecular Targets
The biological activity of a compound is contingent upon its interaction with specific molecular targets within the cell. The identification and subsequent validation of these targets are foundational steps in drug discovery and mechanistic analysis. For benzothiazole (B30560) derivatives, a variety of molecular targets have been identified, contributing to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net
Common Methodologies for Target Identification:
Affinity-Based Methods: This "bottom-up" approach involves using the small molecule to "fish" for its binding partners from cell lysates. researchgate.net A derivative of the benzothiazole compound is typically immobilized on a solid support (e.g., resin) to create an affinity column. When a cellular protein mixture is passed through, proteins that bind to the compound are captured and can later be eluted and identified using techniques like mass spectrometry. researchgate.net
Genetic and "-omics" Approaches: In a "top-down" approach, researchers start with the observed cellular effect (phenotype) and work backward to identify the target. researchgate.net This can involve screening for resistance-conferring mutations, where changes in a specific gene product prevent the compound from binding or exerting its effect. researchgate.net Modern techniques like thermal proteome profiling (TPP) can detect changes in the thermal stability of proteins upon ligand binding across the entire proteome, offering a label-free method to identify targets directly in living cells. nih.gov
Validated Targets for Benzothiazole Scaffolds: Research has identified several key protein families targeted by benzothiazole derivatives. While studies specifically on 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole are part of a broader research landscape, the core benzothiazole scaffold has been shown to interact with:
Kinases: Numerous kinases are implicated in cancer and inflammatory diseases. Benzothiazole derivatives have been designed as inhibitors of key signaling kinases such as VEGFR-2, BRAF, p56lck, AKT, and ERK. mdpi.comnih.gov
Enzymes in Metabolic Pathways: Enzymes like dihydroorotase and dihydropteroate (B1496061) synthase, crucial for nucleotide and folate synthesis in microbes, have been identified as targets for the antimicrobial actions of benzothiazole compounds. bohrium.com
Transcription Factors: The STAT3 signaling pathway, a critical mediator of oncogenic signaling, has been targeted by benzothiazole derivatives, which can block its phosphorylation and subsequent gene expression. nih.gov
DNA and Associated Enzymes: Some derivatives interact with DNA gyrase or topoisomerases, interfering with DNA replication and repair, which is a common mechanism for antibacterial and anticancer agents. bohrium.commdpi.com
Target validation is a critical follow-up step to confirm that the identified interaction is responsible for the compound's biological effect. This is often achieved through genetic methods, such as gene knockout or knockdown (e.g., using siRNA), to demonstrate that the absence or reduction of the target protein mimics or nullifies the effect of the compound. researchgate.net
Computational Molecular Docking for Ligand-Receptor Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a benzothiazole derivative) when bound to a second molecule (the receptor, e.g., a target protein) to form a stable complex. mdpi.com This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug design to predict binding affinity and mode of action.
The process begins with the three-dimensional structures of both the ligand and the protein, which are often obtained from crystallographic databases like the Protein Data Bank (PDB). mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the strength of the interaction. mdpi.com
Key Insights from Docking Studies:
Binding Affinity: Docking scores (e.g., kcal/mol) provide an estimate of the binding free energy, allowing researchers to rank different compounds and prioritize those with the highest predicted affinity for a target. mdpi.com
Interaction Analysis: The primary output of docking is the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. dovepress.com For example, docking studies of benzothiazole derivatives with the enzyme dihydroorotase revealed the formation of hydrogen bonds with active site residues LEU222 and ASN44, providing a rationale for its inhibitory activity. bohrium.comnih.gov
Structure-Activity Relationship (SAR) Elucidation: By docking a series of related compounds, researchers can build models that explain why certain chemical modifications enhance or diminish activity. This helps in the rational design of more potent and selective molecules. nih.gov
For instance, in a study targeting the DHPS enzyme, docking revealed that potent benzothiazole derivatives formed arene-H interactions with Lys220 within the p-aminobenzoic acid (PABA) pocket, explaining their inhibitory mechanism. nih.gov
| Benzothiazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzothiazole-Thiourea Hybrids | Tyrosinase | His244, His263, Glu322 | Not specified | dovepress.com |
| Sulfonamide-Benzothiazoles | DHPS | Lys220 | Not specified | nih.gov |
| General Benzothiazoles | Dihydroorotase | LEU222, ASN44 | Not specified | bohrium.com |
| Benzothiazole-Thiazole Hybrids | p56lck | Hinge region, Allosteric site | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of a system by solving Newton's equations of motion, providing detailed information on the fluctuations and conformational changes of the protein and the ligand. nih.gov This technique is crucial for assessing the stability of the docked complex and refining the understanding of the binding event. nih.gov
A typical MD simulation for a ligand-protein complex runs for nanoseconds to microseconds. nih.gov The analysis of the resulting trajectory can reveal:
Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated over the simulation time. A stable, low-fluctuation RMSD value suggests that the ligand remains securely bound in the active site and the complex is stable. nih.gov
Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) is analyzed for each amino acid residue to identify which parts of the protein are flexible or rigid. Significant fluctuations in active site residues can impact ligand binding. nih.gov
Interaction Persistence: MD simulations allow researchers to monitor the persistence of key interactions (like hydrogen bonds) identified in docking. A hydrogen bond that is present throughout the majority of the simulation is considered stable and important for binding. nih.gov
In studies of benzothiazole derivatives as p53-MDM2 inhibitors, MD simulations lasting 200 nanoseconds were used to confirm the stability of the protein-ligand complex, showing that the interactions remained consistent throughout the simulation period. nih.gov Similarly, simulations of benzothiazole derivatives with the SARS-CoV-2 Mpro protein showed that the ligand reached a stable equilibrium within the active site, confirming a stable binding mode. nih.gov
Elucidation of Cellular Pathways and Signaling Networks Modulated by the Compounds
Methodologies for Pathway Analysis:
Western Blotting: This technique is used to measure the levels and modification states (e.g., phosphorylation) of specific proteins within a signaling pathway. For example, Western blot analysis has shown that certain benzothiazole derivatives can block the phosphorylation of STAT3, AKT, and ERK, thereby inhibiting the signaling pathways they control. nih.govnih.gov
Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor. A reporter gene (like luciferase) is placed under the control of a promoter that is activated by the transcription factor of interest. A change in reporter signal upon treatment with a compound indicates modulation of that pathway. This method was used to quantify the inhibition of the IL-6/STAT3 signaling pathway by benzothiazole derivatives. nih.gov
Cell Cycle Analysis: Techniques like flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Benzothiazole compounds have been shown to cause cell cycle arrest, for instance at the G1 or G2/M phase, indicating interference with the cellular machinery that controls cell division.
Key Signaling Pathways Modulated by Benzothiazole Derivatives:
Proliferation and Survival Pathways: Many benzothiazole derivatives exhibit anticancer activity by inhibiting pro-survival signaling. This includes the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are frequently hyperactivated in cancer. nih.gov
Apoptosis Pathways: By inhibiting survival signals or activating pro-death signals, these compounds can induce programmed cell death (apoptosis). This is often confirmed by observing the cleavage of caspase-3 and PARP, key executioners of apoptosis.
Inflammatory Pathways: Benzothiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α, which are often regulated by pathways such as NF-κB. nih.gov
STAT3 Signaling: As a transcriptional mediator of oncogenic signaling, STAT3 is a key target. Benzothiazoles have been developed to inhibit STAT3 phosphorylation, suppressing the expression of its target genes like c-MYC and MCL-1, which are involved in cell proliferation and survival. nih.gov
| Pathway | Effect of Benzothiazole Derivative | Downstream Consequence | Reference |
|---|---|---|---|
| STAT3 Signaling | Inhibition of STAT3 phosphorylation | Suppression of c-MYC and MCL-1 expression | nih.gov |
| PI3K/Akt/mTOR | Inhibition of Akt phosphorylation | Reduced cell survival and proliferation | nih.gov |
| Ras/Raf/MEK/ERK (MAPK) | Inhibition of ERK phosphorylation | Reduced cell division and survival signals | nih.gov |
| p53 Pathway | Increased levels of p53 protein | Induction of cell cycle arrest and apoptosis |
In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition Mechanisms
To quantitatively characterize the interaction between a benzothiazole derivative and its enzyme target, in vitro biochemical assays are essential. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of key kinetic parameters.
Key Parameters Determined from Enzyme Assays:
IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of a compound's potency. For example, certain benzothiazole-thiourea hybrids were found to be potent inhibitors of tyrosinase with IC50 values in the low micromolar range. dovepress.com
Inhibition Mechanism: Enzyme inhibitors can act through various mechanisms (e.g., competitive, non-competitive, uncompetitive, or mixed). The mechanism is typically determined by measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. For instance, studies on benzothiazole derivatives as aldehyde oxidase inhibitors revealed a mixed inhibition kinetic profile.
Ki (Inhibition constant): The Ki is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor. A benzothiazole-thiourea conjugate was identified as a non-competitive inhibitor of tyrosinase with a Ki value of 2.8 µM. dovepress.com
These assays are critical for comparing the potency of different compounds and for understanding how they interact with the enzyme's active site or allosteric sites. For example, a study on benzothiazole derivatives as inhibitors of the DHPS enzyme determined the IC50 values for several compounds, finding that the most active one had an IC50 value of 7.85 μg/mL, comparable to the standard drug sulfadiazine. nih.gov
Investigation of Cellular Uptake and Intracellular Distribution
For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Therefore, studying cellular uptake and distribution is a crucial aspect of understanding its mechanism of action. While specific data for this compound is not extensively detailed in the public domain, the methodologies for such investigations are well-established for related compounds.
Techniques for Studying Cellular Uptake and Distribution:
Fluorescence Microscopy: This is a powerful tool for visualizing the localization of compounds within cells. The benzothiazole derivative can be inherently fluorescent or chemically modified with a fluorescent tag. Confocal microscopy allows for the optical sectioning of the cell, providing a clear image of whether the compound is localized in the cytoplasm, nucleus, mitochondria, or other organelles. nih.gov Benzothiazole-based fluorescent probes have been successfully used to image ions and biothiols in living cells, demonstrating their good cell membrane permeability. nih.gov
Pharmacological Inhibition of Uptake Pathways: To determine the mechanism of cellular entry (e.g., passive diffusion, active transport, or endocytosis), cells are pre-treated with inhibitors of specific uptake pathways. A reduction in intracellular compound concentration in the presence of an inhibitor (e.g., sodium azide (B81097) for energy-dependent processes, or chlorpromazine (B137089) for clathrin-mediated endocytosis) points to the involvement of that pathway. nih.govnih.gov
Subcellular Fractionation: This biochemical technique involves lysing the cells and separating the different organelles (e.g., nucleus, mitochondria, cytoplasm) by centrifugation. The concentration of the compound in each fraction can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to determine its subcellular distribution.
Studies on similar heterocyclic compounds and nanoparticles have identified several common uptake mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.gov The physicochemical properties of the benzothiazole derivative, such as its lipophilicity and size, will heavily influence its primary mode of entry into the cell. The good cell permeability and low cytotoxicity of many benzothiazole derivatives suggest they are promising candidates for intracellular applications. nih.gov
Advanced Applications and Future Research Directions for 6 Chloro 4 Trifluoromethyl 1,3 Benzothiazole
Role as Versatile Intermediates in Specialized Organic Syntheses (e.g., Agrochemicals, Fungicides like Thifluzamide)
The benzothiazole (B30560) scaffold is a key component in a variety of biologically active molecules, and 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole is a valuable intermediate in the synthesis of specialized organic compounds, particularly in the agrochemical sector. nih.gov The presence of the trifluoromethyl group is known to enhance the efficacy of many pesticides. researchgate.net
A notable example of a structurally related class of fungicides is the thiazole (B1198619) carboxanilides, which includes the commercial fungicide Thifluzamide. Thifluzamide is an aromatic amide that incorporates a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid moiety. nih.gov It functions by inhibiting the succinate (B1194679) dehydrogenase enzyme in the fungal respiratory chain. guidechem.com The synthesis of Thifluzamide and similar agrochemicals often involves the coupling of a substituted thiazole or benzothiazole carboxylic acid with a substituted aniline (B41778).
The compound this compound can serve as a precursor to analogous bioactive molecules. Through chemical modifications, such as the introduction of a carboxylic acid group, it can be reacted with various amines to generate a library of compounds for screening as potential new fungicides or other agrochemicals. The chloro and trifluoromethyl substituents on the benzene (B151609) ring can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the resulting derivatives, potentially leading to the discovery of new and more potent active ingredients for crop protection. researchgate.netmdpi.com
Table 1: Key Moieties in Thifluzamide Synthesis
| Moiety | Chemical Name | Role in Synthesis |
|---|---|---|
| Thiazole Carboxylic Acid | 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Core acidic component |
Potential in Materials Science for Functional Materials and Polymers
Benzothiazole derivatives are recognized for their utility in materials science, particularly in the development of polymers with specialized optical and electronic properties. pcbiochemres.com These compounds are often incorporated into polymer backbones or used as additives to impart desirable characteristics such as thermal stability, fluorescence, and electrical conductivity.
The this compound molecule possesses features that make it an attractive candidate for the creation of functional materials. The benzothiazole ring system is inherently fluorescent, and the substitution pattern can be tuned to modify its emission properties. mdpi.com The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic properties of the molecule, making it potentially useful in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs).
Furthermore, this compound could be functionalized with polymerizable groups, such as vinyl or acrylic moieties, allowing for its incorporation into polymer chains. The resulting polymers could exhibit enhanced thermal resistance and specific optical properties, making them suitable for applications in advanced coatings, electronic displays, and sensor technologies.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures through self-assembly. Trifluoromethyl groups can play a significant role in these processes due to their unique properties, including hydrophobicity and the ability to form specific non-covalent interactions. nih.govrsc.org
The self-assembly of molecules containing trifluoromethyl groups can be driven by "fluorophilic" interactions, where these groups tend to aggregate and exclude themselves from both hydrophilic and hydrocarbon environments. nih.gov This behavior can be harnessed to direct the formation of complex supramolecular architectures such as micelles, vesicles, and liquid crystals.
The this compound molecule, with its distinct hydrophobic and potentially fluorophilic domains, could be a valuable building block in supramolecular chemistry. By designing derivatives with appropriate functional groups capable of forming hydrogen bonds or other directional interactions, it may be possible to create novel self-assembling systems with applications in areas such as drug delivery, catalysis, and the fabrication of nanomaterials. nih.gov
Development as Fluorescent Probes and Imaging Agents in Biological Systems
Benzothiazole derivatives have emerged as a promising class of fluorescent probes for biological imaging due to their favorable photophysical properties, including high quantum yields and large Stokes shifts. nih.govmdpi.com These probes can be designed to selectively bind to specific biological targets, such as proteins or nucleic acids, and their fluorescence can provide information about the location and concentration of these targets within living cells. nih.govmdpi.comnih.gov
The development of fluorescent probes for the detection of β-amyloid (Aβ) and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively, has been an active area of research. nih.govacs.org Several benzothiazole-based probes have shown the ability to bind to these protein aggregates and exhibit a significant increase in fluorescence intensity upon binding. nih.govacs.org
The this compound scaffold can be further functionalized to create novel fluorescent probes. The introduction of specific targeting moieties could direct these probes to particular cellular components or disease-associated biomarkers. The chloro and trifluoromethyl groups can modulate the probe's lipophilicity, influencing its ability to cross cell membranes, including the blood-brain barrier, which is crucial for imaging targets within the central nervous system. acs.org
Table 2: Properties of Benzothiazole-Based Fluorescent Probes
| Property | Significance in Biological Imaging |
|---|---|
| High Fluorescence Quantum Yield | Brighter signal for better sensitivity. |
| Large Stokes Shift | Minimizes self-quenching and background interference. |
| Target Specificity | Enables the visualization of specific biomolecules or structures. |
| Cell Permeability | Allows for the imaging of intracellular targets. |
Strategies for Rational Design and Optimization of Novel Bioactive Compounds
The process of discovering new drugs and bioactive molecules can be significantly accelerated through rational design, which involves using knowledge of a biological target's structure and function to design molecules that are likely to interact with it in a desired way. nih.govnih.gov The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of compounds with different biological activities. nih.govresearchgate.netjchemrev.com
The this compound represents a starting point for the rational design of new bioactive compounds. The trifluoromethyl group is a particularly valuable substituent in drug design as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target. mdpi.comwechemglobal.comnih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how modifications to the this compound structure will affect its biological activity. researchgate.net For instance, different functional groups can be computationally added to the benzothiazole ring, and their binding to a specific enzyme or receptor can be simulated. This allows for the prioritization of the most promising derivatives for chemical synthesis and biological testing, saving time and resources in the drug discovery process.
Prospects in Sustainable Chemical Processes and Biocatalysis for Derivative Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. airo.co.in The synthesis of benzothiazole derivatives is an area where green chemistry approaches can have a significant impact. nih.govresearchgate.net
Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of toxic reagents and solvents. mdpi.com More sustainable alternatives that are being explored include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of environmentally benign catalysts and solvents. airo.co.inmdpi.com These methods can lead to shorter reaction times, higher yields, and a reduction in the generation of hazardous waste. researchgate.net
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers another promising avenue for the sustainable synthesis of this compound derivatives. Enzymes can exhibit high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov While the direct biocatalytic synthesis of this specific compound may not yet be established, the development of new enzymes through directed evolution and protein engineering could enable the future production of this and other valuable benzothiazole derivatives through more sustainable and efficient routes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-4-(trifluoromethyl)-1,3-benzothiazole and its derivatives?
- Methodology :
- Cyclization : React thiosemicarbazide derivatives of 6-chloro-2-aminobenzothiazole with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form thiadiazole derivatives (e.g., 2-aryl-5-(6’-chloro-1’,3’-benzothiazole-2-yl-amino)-1,3,4-thiadiazoles) .
- Hydrazone formation : Utilize hydrazine-functionalized derivatives (e.g., 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole) to synthesize hydrazones via reactions with aldehydes/ketones under mechanochemical conditions .
- Vilsmeier-Haack reaction : For advanced intermediates, employ DMF/POCl₃ to introduce formyl groups into benzothiazole scaffolds .
Q. How is structural characterization performed for this compound?
- Key techniques :
- IR spectroscopy : Identify functional groups (e.g., C-F stretch at 1077 cm⁻¹, C-Cl at 789 cm⁻¹, C=N at 1698 cm⁻¹) .
- ¹H NMR : Analyze aromatic proton environments (e.g., δ 8.32–8.00 ppm for substituted aryl protons) .
- X-ray crystallography : Resolve molecular packing and π–π interactions (e.g., centroid-to-centroid distances of 3.7 Å in crystal structures) .
Q. What preliminary biological activities have been reported?
- Antimicrobial activity : Derivatives exhibit inhibition against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), with MIC values ranging from 12.5–50 µg/mL .
- Antitubercular potential : 2-Aryl benzothiazoles show inhibitory effects against Mycobacterium tuberculosis H37Rv (e.g., IC₅₀ values <10 µM) .
Advanced Research Questions
Q. How do substitution patterns influence biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| 2-position (benzothiazole) | Trifluoromethyl | Enhances metabolic stability and lipophilicity | |
| 4-position | Chlorophenyl | Improves antitubercular potency (IC₅₀ reduction by 40%) | |
| 6-position | Nitro group | Increases antibacterial activity (MIC reduction by 50%) |
Q. What mechanistic insights exist for reactions involving this compound?
- Nitration : Use NH₄NO₃ in trifluoroacetic anhydride (TFAA) at room temperature to selectively nitrate the benzothiazole ring at the 4- or 6-position, depending on electronic effects .
- Bromination : React with N-bromosuccinimide (NBS) in TFA-H₂SO₄ to achieve tetra-brominated derivatives at positions 4,5,6,7 .
Q. How are data contradictions in synthetic yields resolved?
- Case study : Nitration of 2-(trifluoromethyl)-1,3-benzothiazole yields 4-nitro (60%) vs. 6-nitro (30%) isomers due to steric hindrance from the trifluoromethyl group. Optimize conditions (e.g., solvent polarity, temperature) to favor desired isomers .
Q. What advanced techniques elucidate molecular interactions?
- Molecular docking : Predict binding modes with biological targets (e.g., Mycobacterium tuberculosis enoyl reductase) using software like AutoDock Vina. Hydrazone derivatives show hydrogen bonding with active-site residues (e.g., Tyr158, ∆G = -9.2 kcal/mol) .
- Crystallography : Resolve weak interactions (e.g., C–H···π, π–π stacking) stabilizing crystal lattices, critical for optimizing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
